

# 1-isobutyl-1H-pyrazol-5-amine chemical properties and structure

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## Compound of Interest

Compound Name: **1-isobutyl-1H-pyrazol-5-amine**

Cat. No.: **B1276357**

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## An In-depth Technical Guide to 1-isobutyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **1-isobutyl-1H-pyrazol-5-amine**. The information is intended for researchers in medicinal chemistry, drug discovery, and related scientific fields.

## Core Chemical Properties and Structure

**1-isobutyl-1H-pyrazol-5-amine** is a heterocyclic amine featuring a pyrazole ring substituted with an isobutyl group at the N1 position and an amine group at the C5 position. Its structural characteristics make it a valuable building block in the synthesis of more complex molecules, particularly for screening in drug discovery programs.

## Physicochemical and Structural Data

The key chemical and physical properties of **1-isobutyl-1H-pyrazol-5-amine** are summarized in the table below. While specific experimental values for properties such as boiling point and density are not widely published, the compound is known to be a liquid at room temperature.[\[1\]](#) [\[2\]](#)

Property	Value	Source(s)
IUPAC Name	1-isobutyl-1H-pyrazol-5-amine	<a href="#">[3]</a>
Synonyms	1-(2-Methylpropyl)-1H-pyrazol-5-amine, 1-isobutyl-1H-pyrazol-5-ylamine	<a href="#">[3]</a>
CAS Number	3524-18-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	139.20 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Physical Form	Liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥95% (Commercially available)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
InChI Key	AGAFAORHXSFBGK-UHFFFAOYSA-N	<a href="#">[1]</a>
Predicted logP	0.93	<a href="#">[2]</a>
Rotatable Bonds	2	<a href="#">[2]</a>
Stability	Generally stable under normal laboratory conditions. Should be stored away from strong acids or bases.	<a href="#">[5]</a>
Toxicity	Classified under acute toxicity categories; consult Safety Data Sheet (SDS) for handling.	<a href="#">[5]</a>

## Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the pyrazole ring, the N-isobutyl group, and the C5-amine group.

**Fig. 1:** 2D structure of **1-isobutyl-1H-pyrazol-5-amine**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1-isobutyl-1H-pyrazol-5-amine** are not explicitly available in peer-reviewed literature. However, based on established synthetic routes for substituted 5-aminopyrazoles, a plausible and detailed methodology is provided below.

## Proposed Synthesis Protocol

The synthesis of N-alkylated-5-aminopyrazoles is commonly achieved via the cyclocondensation reaction of a substituted hydrazine with a  $\beta$ -ketonitrile or a derivative of malononitrile. The following protocol describes a representative synthesis starting from isobutylhydrazine and 3-aminocinnamonnitrile (a derivative of benzoylacetonitrile).



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**Fig. 2:** General workflow for the synthesis of **1-isobutyl-1H-pyrazol-5-amine**.

### Materials:

- Isobutylhydrazine (or its salt, e.g., hydrochloride)
- 3-Ethoxyacrylonitrile (or similar  $\beta$ -alkoxyacrylonitrile)
- Ethanol (absolute)
- Sodium ethoxide (if starting with a hydrazine salt)
- Ethyl acetate, Hexanes (for chromatography)
- Saturated sodium bicarbonate solution, Brine
- Anhydrous sodium sulfate or magnesium sulfate

- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxyacrylonitrile (1.0 equivalent) and absolute ethanol.
- Add isobutylhydrazine (1.1 equivalents) to the solution. If using a hydrazine salt, pre-treat the ethanol solution with a corresponding equivalent of a base like sodium ethoxide and stir for 30 minutes before adding the acrylonitrile.
- Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
- Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
- Work-up: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude liquid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **1-isobutyl-1H-pyrazol-5-amine**.

## Characterization Protocols

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.

- Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer.
- Use the residual solvent peak as an internal reference.
- Confirm the structure by analyzing chemical shifts, integration values, and coupling patterns. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.

## 2. Infrared (IR) Spectroscopy:

- Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Apply a small drop of the neat liquid product directly onto the ATR crystal.
- Record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ .
- Identify characteristic absorption bands for N-H (amine), C-H (aliphatic), C=N, and C=C (pyrazole ring) bonds.

## 3. Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Determine the mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion ( $[\text{M}+\text{H}]^+$ ) to confirm the molecular weight.

# Spectroscopic Data Analysis (Predicted)

As experimental spectra are not publicly available, this section provides an analysis of the expected spectroscopic signatures for **1-isobutyl-1H-pyrazol-5-amine** based on its structure.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectra

The following tables summarize the predicted chemical shifts (in ppm) for the key protons and carbons in the molecule. Predictions are based on standard chemical shift values for similar structural motifs.

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ , 400 MHz)

Protons	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
H-3	~7.2-7.4	d ( $J \approx 2.5$ Hz)	1H	Pyrazole ring CH
H-4	~5.4-5.6	d ( $J \approx 2.5$ Hz)	1H	Pyrazole ring CH
-NH <sub>2</sub>	~3.5-4.5	br s	2H	Amine
-CH <sub>2</sub> - (isobutyl)	~3.6-3.8	d ( $J \approx 7.2$ Hz)	2H	N-CH <sub>2</sub>
-CH- (isobutyl)	~2.0-2.2	m	1H	Isobutyl methine
-CH <sub>3</sub> (isobutyl)	~0.8-1.0	d ( $J \approx 6.7$ Hz)	6H	Isobutyl methyls

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ , 100 MHz)

Carbon Atom	Predicted $\delta$ (ppm)	Assignment
C-5	~148-152	Pyrazole ring C-NH <sub>2</sub>
C-3	~135-138	Pyrazole ring CH
C-4	~95-98	Pyrazole ring CH
-CH <sub>2</sub> - (isobutyl)	~55-58	N-CH <sub>2</sub>
-CH- (isobutyl)	~28-30	Isobutyl methine
-CH <sub>3</sub> (isobutyl)	~19-21	Isobutyl methyls

## Expected IR and MS Signatures

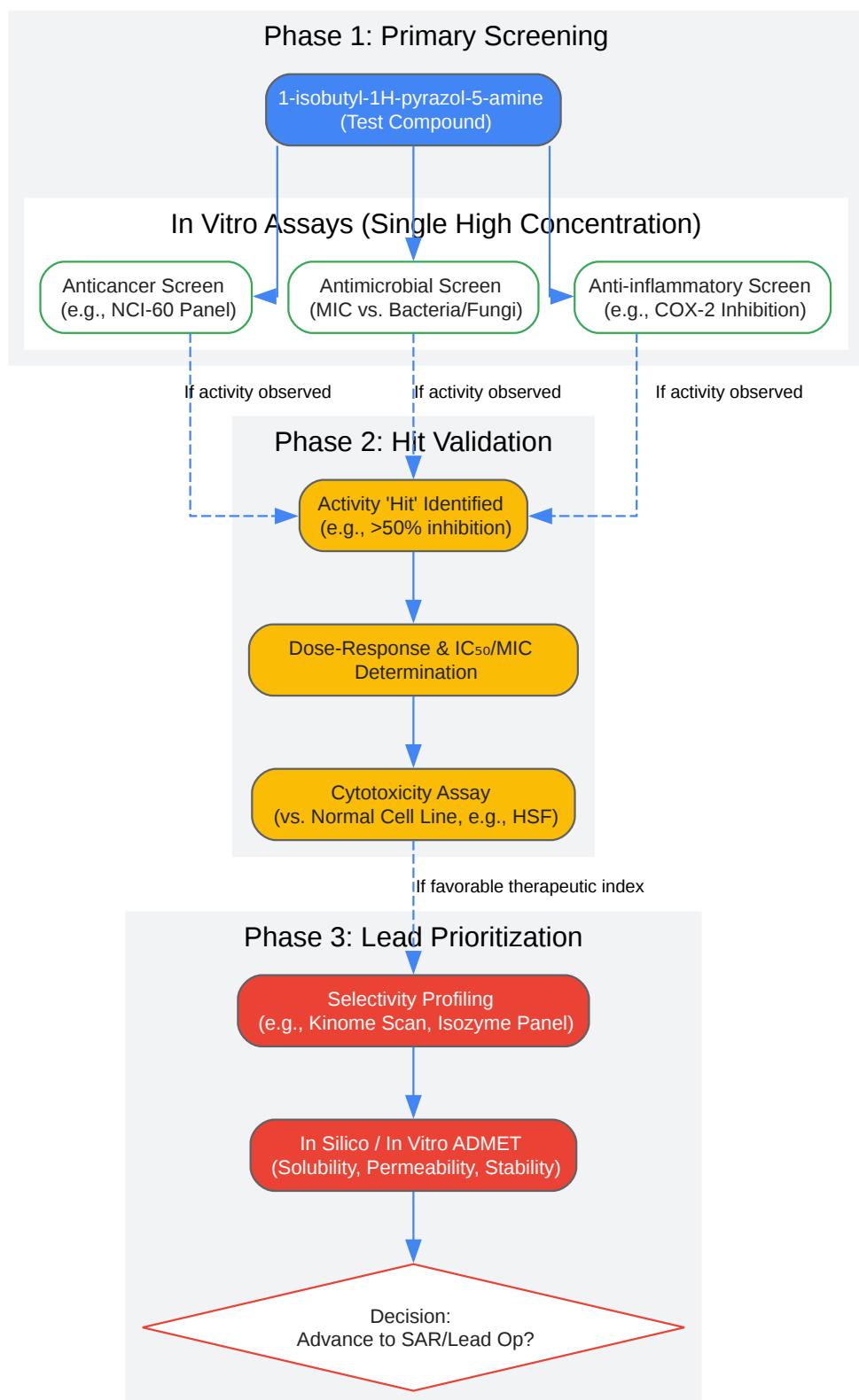
- IR Spectrum: Key absorption bands are expected around  $3400\text{-}3200\text{ cm}^{-1}$  (N-H stretching of the primary amine),  $2960\text{-}2870\text{ cm}^{-1}$  (aliphatic C-H stretching), and  $1620\text{-}1500\text{ cm}^{-1}$  (C=N

and C=C stretching of the pyrazole ring).

- Mass Spectrum (ESI+): The primary ion observed would be the protonated molecular ion  $[M+H]^+$  at an m/z of approximately 140.2.

## Biological Activity and Screening Workflow

While the specific biological activity of **1-isobutyl-1H-pyrazol-5-amine** is not documented, the 5-aminopyrazole scaffold is a well-known pharmacophore present in compounds with a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. A logical workflow for the initial biological screening of this novel compound is proposed below.



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**Fig. 3:** Logical workflow for biological screening of the target compound.

This tiered approach allows for efficient initial screening to identify potential biological activities, followed by more rigorous validation and characterization of any confirmed "hits" to determine their potential as starting points for a drug discovery program.

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